9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione
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Overview
Description
9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring with multiple functional groups, including a fluorine atom, hydroxyl groups, and a thione group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the purine base and the functional groups. Common reagents used in these reactions include fluorinating agents, hydroxylating agents, and thionating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the thione group may produce thiols .
Scientific Research Applications
9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Adenosine: Shares a similar purine base but lacks the fluorine and thione groups.
Inosine: Similar structure but with different functional groups.
Guanosine: Contains a purine base with different substituents
Uniqueness
The uniqueness of 9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, hydroxyl groups, and thione group allows for unique interactions and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H11FN4O3S |
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Molecular Weight |
286.29 g/mol |
IUPAC Name |
9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H11FN4O3S/c11-5-7(17)4(1-16)18-10(5)15-3-14-6-8(15)12-2-13-9(6)19/h2-5,7,10,16-17H,1H2,(H,12,13,19)/t4-,5+,7-,10-/m1/s1 |
InChI Key |
DLUISRTUOLPTJY-GQTRHBFLSA-N |
Isomeric SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
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